N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound with the molecular formula C18H21N3O4S . It is listed in various chemical databases and is available for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results . For comprehensive information, one would need to refer to detailed material safety data sheets or similar resources.Scientific Research Applications
Catalysis in Organic Synthesis : Ying Chen, Sailuo Li, Lanting Xu, and D. Ma (2023) reported that a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, was effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
Synthesis of Oxalamides : V. Mamedov and colleagues (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain oxirane-2-carboxamides. This method is high-yielding and provides a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Hydroxylation of Aryl Halides : Shanghua Xia, Lu Gan, Kailiang Wang, Zheng Li, and D. Ma (2016) found that N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, when combined with Cu(acac)2, was effective for hydroxylation of aryl halides under mild conditions, providing an efficient pathway for the synthesis of phenols and hydroxylated heteroarenes (Xia et al., 2016).
Supramolecular Chemistry : J. González-González, I. Padilla-Martínez, E. García-Báez, O. Franco-Hernández, and F. Martínez-Martínez (2013) studied a compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, highlighting its ability to form helical supramolecular structures, which is significant for understanding and designing molecular assemblies (González-González et al., 2013).
Coordination Polymers : Antigoni Margariti, E. Moushi, A. Tasiopoulos, A. Escuer, and G. Papaefstathiou (2020) reported the use of N,N'-bis(2-dicarboxyphenyl)-oxalamide in creating coordination polymers with various metals. These materials have potential applications in catalysis, molecular recognition, and sensing (Margariti et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-3-6-15(11-13(12)2)21-18(23)17(22)20-10-9-14-4-7-16(8-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIONQNMAVHZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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